5-Methoxy-2-methylphenol

Description

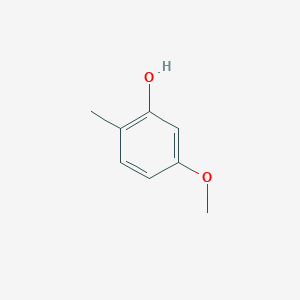

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6-3-4-7(10-2)5-8(6)9/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXIOWYFFTWXSHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449507 | |

| Record name | 5-methoxy-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20734-74-1 | |

| Record name | 5-Methoxy-2-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020734741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-methoxy-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHOXY-2-METHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF9UJ4G65C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methoxy-2-methylphenol: Structure, Properties, and Synthesis

Abstract: This technical guide provides a comprehensive analysis of 5-Methoxy-2-methylphenol (CAS No. 20734-74-1), a substituted phenolic compound with significant potential as a building block in pharmaceutical and chemical synthesis. This document details its chemical structure, physicochemical properties, reactivity profile, and a validated synthetic protocol. Emphasis is placed on distinguishing the compound from its common isomer and elucidating the chemical principles that govern its utility for researchers, scientists, and drug development professionals.

Compound Identification and Isomeric Distinction

5-Methoxy-2-methylphenol is an aromatic organic compound featuring a phenol ring substituted with both a methyl and a methoxy group. Accurate identification is paramount, as this compound is an isomer of the more frequently documented 2-Methoxy-5-methylphenol (CAS No. 1195-09-1), also known as isocreosol or 5-methylguaiacol.

-

Target Compound: 5-Methoxy-2-methylphenol

-

Synonyms: 3-Methoxy-6-methylphenol, 2-Hydroxy-4-methoxytoluene[1]

The distinct substitution pattern dictates the electronic and steric environment of the molecule, fundamentally influencing its reactivity and suitability for specific synthetic applications. Researchers must verify the CAS number to ensure they are utilizing the correct isomer for their experimental designs.

Molecular Structure and Physicochemical Properties

The structure of 5-Methoxy-2-methylphenol consists of a benzene ring where the hydroxyl (-OH) group at position 1 and the methyl (-CH₃) group at position 2 define it as a derivative of o-cresol. The methoxy (-OCH₃) group is located at position 5. This arrangement has significant implications for its chemical behavior, particularly in reactions involving the aromatic ring.

The key physicochemical properties of 5-Methoxy-2-methylphenol are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 5-methoxy-2-methylphenol | PubChem[2] |

| CAS Number | 20734-74-1 | ChemicalBook[1] |

| Molecular Weight | 138.16 g/mol | PubChem[2] |

| Molecular Formula | C₈H₁₀O₂ | PubChem[2] |

| Appearance | Off-white to yellow solid (<44°C) | ChemicalBook[1] |

| Melting Point | 44 °C | ChemicalBook[1] |

| Boiling Point | 249-250 °C | ChemicalBook[1] |

| pKa (Predicted) | 9.93 ± 0.10 | ChemicalBook[1] |

| SMILES | CC1=C(C=C(C=C1)OC)O | PubChem[2] |

Chemical Reactivity and Mechanistic Insights

The reactivity of 5-Methoxy-2-methylphenol is governed by the interplay of its three functional groups: the phenolic hydroxyl, the methoxy ether, and the methyl group on the aromatic ring.

Acidity and Phenoxide Formation

Like other phenols, the hydroxyl group is weakly acidic and can be deprotonated by a suitable base (e.g., sodium hydroxide) to form the corresponding phenoxide. This phenoxide is a potent nucleophile, enabling O-alkylation or O-acylation reactions.

Electrophilic Aromatic Substitution

The hydroxyl and methoxy groups are strong activating, ortho, para-directing groups due to resonance donation of electron density to the ring. The methyl group is a weaker activating, ortho, para-directing group via induction.

-

-OH group directs to: Positions 3 and 6

-

-OCH₃ group directs to: Positions 2 and 4

-

-CH₃ group directs to: Positions 3 and 5

The combined effect of these groups strongly activates the ring for electrophilic substitution (e.g., halogenation, nitration, Friedel-Crafts reactions). The positions ortho to the powerful hydroxyl group (position 3) and ortho to the methoxy group (position 4) are the most likely sites of attack, with steric hindrance from the adjacent methyl group potentially influencing the regioselectivity.

Ether Cleavage

The methoxy group can be cleaved to yield the corresponding catechol (3-methylbenzene-1,4-diol) under harsh conditions using strong acids like HBr or HI, or with Lewis acids such as BBr₃. This transformation is a common deprotection strategy in multi-step synthesis.

Synthesis Protocol

A reliable method for the preparation of 5-Methoxy-2-methylphenol is the catalytic hydrogenation of 2-hydroxy-4-methoxybenzaldehyde. This reaction reduces the aldehyde functionality to a methyl group while preserving the phenol and ether moieties.

Experimental Workflow: Reduction of 2-hydroxy-4-methoxybenzaldehyde

Step-by-Step Methodology[1]

-

Reactor Charging: In a suitable pressure reactor, combine 2-hydroxy-4-methoxybenzaldehyde (1.0 eq), 10% Palladium on carbon (Pd/C, 0.1 eq), ethanol, and a small amount of acetic acid.

-

Causality: Acetic acid ensures an acidic environment which can facilitate the hydrogenolysis of the benzylic alcohol intermediate formed during the reduction.

-

-

Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the vessel to 60 psi with hydrogen and stir the reaction mixture vigorously at room temperature.

-

Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS to confirm the consumption of the starting material.

-

-

Work-up: After the reaction is complete (typically overnight), carefully vent the reactor. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Isolation: Wash the filter cake with methanol to ensure complete recovery of the product. Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography using a hexane:ethyl acetate (2:1) solvent system to afford pure 5-Methoxy-2-methylphenol.

-

¹H NMR Data (300MHz, CDCl₃): δ 2.18 (s, 3H), 3.75 (s, 3H), 6.42 (m, 2H), 7.00 (d, 1H, J = 8.9Hz).[1]

-

Applications in Research and Drug Development

While direct, extensive literature on the biological applications of 5-Methoxy-2-methylphenol is limited, its structure makes it a valuable intermediate in medicinal chemistry.

-

Scaffold for Synthesis: As a substituted phenol, it serves as a versatile starting material. The hydroxyl group provides a handle for introducing pharmacologically relevant moieties through ether or ester linkages. The highly activated ring allows for further functionalization to build molecular complexity.

-

Protein Degrader Building Blocks: Several chemical suppliers list 5-Methoxy-2-methylphenol as a building block for protein degraders.[3] This suggests its use in the synthesis of ligands for E3 ubiquitin ligases or as part of the linker chemistry in Proteolysis-Targeting Chimeras (PROTACs), a rapidly growing field in drug discovery. The specific substitution pattern may be crucial for achieving the correct vector and orientation when designing these complex bifunctional molecules.

-

Analog Synthesis: The compound is an ideal precursor for creating libraries of related molecules for structure-activity relationship (SAR) studies. For example, the methoxy group can be demethylated to a second hydroxyl group, or the ring can be further substituted to probe interactions with a biological target.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-Methoxy-2-methylphenol presents several hazards.

GHS Hazard Classification[2]

| Hazard Code | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Recommended Laboratory Handling Protocol

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles when handling the compound.

-

Ventilation: Handle in a well-ventilated laboratory or inside a chemical fume hood to avoid inhalation of dust or vapors.

-

Exposure Avoidance: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.

-

Ingestion: Do not eat, drink, or smoke in the laboratory. If swallowed, seek immediate medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

-

PubChem. (n.d.). 2-Methoxy-5-methylphenol. National Center for Biotechnology Information. Retrieved from: [Link]

-

PubChem. (n.d.). 5-Methoxy-2-methylphenol. National Center for Biotechnology Information. Retrieved from: [Link]

-

NIST. (n.d.). 2-Methoxy-5-methylphenol. NIST Chemistry WebBook. Retrieved from: [Link]

-

Mol-Instincts. (2025). 2-methoxy-5-methylphenol - 1195-09-1, C8H10O2, density, melting point, boiling point, structural formula, synthesis. Chemical Synthesis and Physical Properties Database. Available from: [Link]

- ACS Publications. (2020). Oxygen-Free Regioselective Biocatalytic Demethylation of Methyl- phenyl Ethers via Methyltransfer Employing Veratrol‐O -Demethylase.

-

CP Lab Chemicals. (n.d.). 5-Methoxy-2-methylphenol, min 98%, 100 mg. CP Lab Chemicals. Retrieved from: [Link]

-

RSC Publishing. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Green Chemistry. Available from: [Link]

-

Capot Chemical. (n.d.). 20734-74-1 | Phenol, 5-methoxy-2-methyl-. Capot Chemical. Retrieved from: [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 5-Methoxy-2-methylphenol via Suzuki-Miyaura Coupling

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Strategic Imperative: Retrosynthetic Analysis and Pathway Selection

The synthesis of complex molecules begins with a logical deconstruction. For 5-Methoxy-2-methylphenol, the target C-C bond for the Suzuki-Miyaura coupling is between the C2 methyl group and the aromatic ring. This leads to a primary retrosynthetic disconnection, as illustrated below.

Caption: Retrosynthetic analysis for 5-Methoxy-2-methylphenol.

This pathway is selected for its strategic advantages:

-

Reagent Availability: Methylboronic acid and its anhydride, trimethylboroxine, are commercially available and frequently used as methylating agents in Suzuki couplings.[2][3]

-

Feasibility of the Aryl Halide: The required precursor, 2-bromo-5-methoxyphenol, can be synthesized from commercially available 3-methoxyphenol. While direct bromination can lead to isomeric mixtures, a more controlled synthesis involves protecting the hydroxyl group, followed by bromination and deprotection to yield the desired isomer.[4]

-

Reaction Precedence: The Suzuki-Miyaura methylation of aryl halides is a well-established transformation, providing a wealth of literature data to inform our choice of reaction conditions.[2]

Core Components: A Mechanistic Rationale for Reagent Selection

The success of a Suzuki-Miyaura coupling is dictated by the synergistic interplay of its core components.[5] The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6][7] Our selection of reagents is tailored to navigate this cycle efficiently for our specific, sterically demanding substrate.

The Coupling Partners: Aryl Halide and Boronic Acid

-

Aryl Halide (Electrophile): We select 2-bromo-5-methoxyphenol . Bromides offer a good balance of reactivity and stability, generally undergoing oxidative addition more readily than chlorides but being more cost-effective than iodides.[1][5] The ortho position of the bromine relative to the hydroxyl group, and meta to the methoxy group, introduces steric considerations that must be addressed by the catalyst system.

-

Methylating Agent (Nucleophile): Trimethylboroxine (TMB) is chosen as the methyl source. TMB is an anhydride of methylboronic acid and serves as a practical, stable, and efficient reagent for methylation.[2] It can be used directly and often provides excellent results in aqueous solvent systems.

The Catalyst System: Palladium Source and Ligand

The choice of catalyst is paramount, especially for sterically hindered substrates.[8][9]

-

Palladium Pre-catalyst: We will use Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) . This Pd(0) source is highly active and commonly used in conjunction with phosphine ligands.[5] It enters the catalytic cycle directly without needing an initial reduction step.

-

Ligand: We select 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) . SPhos is a bulky, electron-rich monophosphine ligand from the Buchwald biarylphosphine family.[10] It is exceptionally effective for Suzuki couplings involving sterically hindered aryl chlorides and bromides, promoting high catalytic turnover and stabilizing the palladium center, thus preventing the formation of inactive palladium black.[10][11] Its steric bulk facilitates the reductive elimination step, which is often the rate-limiting step for hindered substrates.[11]

The Base and Solvent System

-

Base: A strong, non-nucleophilic base is required to activate the boronic acid, forming a more nucleophilic boronate "ate" complex, which facilitates the transmetalation step.[12][13][14] We select potassium phosphate (K₃PO₄) . It is an effective base for challenging couplings, including those with heteroaryl or sterically hindered substrates, and is compatible with a wide range of functional groups.

-

Solvent: A biphasic solvent system of 1,4-Dioxane and Water is chosen. Dioxane is an excellent solvent for the organic substrates and the palladium complex, while the presence of water is often crucial for dissolving the base and facilitating the formation of the active boronate species.[5]

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, incorporating in-process checks and clear endpoints for analysis.

Reagent and Condition Summary

| Component | Reagent/Condition | Molar Eq. | Purpose |

| Aryl Halide | 2-Bromo-5-methoxyphenol | 1.0 | Electrophilic coupling partner. |

| Boronic Reagent | Trimethylboroxine (TMB) | 1.0 | Nucleophilic methyl source. |

| Palladium Source | Pd₂(dba)₃ | 0.02 (2 mol%) | Provides the catalytically active Pd(0) center. |

| Ligand | SPhos | 0.04 (4 mol%) | Stabilizes Pd(0), accelerates oxidative addition and reductive elimination. |

| Base | Potassium Phosphate (K₃PO₄) | 3.0 | Activates the boronic reagent to form a boronate "ate" complex for transmetalation.[13][15] |

| Solvent System | 1,4-Dioxane / H₂O (4:1 v/v) | - | Solubilizes organic and inorganic components, facilitates reaction. |

| Temperature | 100 °C | - | Provides thermal energy to overcome activation barriers, especially for hindered substrates. |

| Atmosphere | Inert (Nitrogen or Argon) | - | Prevents oxidation and degradation of the Pd(0) catalyst and phosphine ligand. |

Step-by-Step Methodology

Caption: Step-by-step experimental workflow for the synthesis.

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 2-bromo-5-methoxyphenol (1.0 eq) and potassium phosphate (3.0 eq).

-

Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add the degassed 4:1 dioxane/water solvent mixture via syringe. Add the trimethylboroxine (1.0 eq).

-

Degassing: Sparge the resulting suspension with the inert gas for 15-20 minutes to remove any residual dissolved oxygen.

-

Catalyst Addition: While maintaining a positive inert gas flow, quickly add the Pd₂(dba)₃ (0.02 eq) and SPhos (0.04 eq).

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring (Self-Validation): Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by periodically taking small aliquots. The reaction is complete upon full consumption of the starting aryl bromide.

-

Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous phase three times with ethyl acetate (EtOAc).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude residue by flash column chromatography on silica gel to afford the final product, 5-Methoxy-2-methylphenol.

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Mechanistic Insight: The Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimization. The proposed synthesis follows the canonical Suzuki-Miyaura cycle.

Caption: The Suzuki-Miyaura catalytic cycle for the proposed synthesis.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromo-5-methoxyphenol to form a Pd(II) intermediate.

-

Transmetalation: The methyl group is transferred from the activated boronate complex (formed from TMB and K₃PO₄) to the palladium center, displacing the bromide. This is the key C-C bond-forming precursor step.

-

Reductive Elimination: The aryl and methyl groups on the palladium center couple and are eliminated, forming the final product, 5-Methoxy-2-methylphenol, and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]

Conclusion and Future Directions

This guide outlines a scientifically rigorous and practically achievable strategy for the synthesis of 5-Methoxy-2-methylphenol using a Suzuki-Miyaura methylation reaction. By leveraging a well-chosen aryl bromide, a stable methylboron source, and a state-of-the-art palladium/SPhos catalyst system, this protocol is designed for high efficiency and success. The principles discussed—retrosynthetic logic, mechanistic rationale for reagent choice, and a self-validating workflow—are broadly applicable and should serve as a valuable resource for chemists engaged in the synthesis of complex molecular targets.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Wikipedia. SPhos. [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

- Patsnap. Synthesis method of 2-bromo-5-methoxyphenol.

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

NIH National Library of Medicine. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]

-

PubMed. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

PubMed. Convenient Access to meta-Substituted Phenols by Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling and Oxidation. [Link]

-

ACS Publications. Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids. [Link]

-

Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]

-

Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

-

ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acidsa. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

NIH National Library of Medicine. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

-

ACS Publications. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]

-

Designer-Drug.com. Practical methylation of aryl halides by Suzuki±Miyaura coupling. [Link]

-

The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

-

ResearchGate. Suzuki coupling reaction of various alkyl bromide with methylboronic acid catalyzed by Pd/SBA-15 a. [Link]

-

ResearchGate. Practical methylation of aryl halides by Suzuki-Miyaura coupling. [Link]

-

NIH National Library of Medicine. The Suzuki–Miyaura reaction as a tool for modification of phenoxyl-nitroxyl radicals of the 4H-imidazole N-oxide series. [Link]

- Google Patents. CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol.

-

MDPI. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. [Link]

-

Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

- Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

-

ResearchGate. Substrate scope of Suzuki–Miyaura cross‐coupling of phenols with phenylboronic acids using DCIDa. [Link]

-

ACS Publications. Robust and General Late-Stage Methylation of Aryl Chlorides: Application to Isotopic Labeling of Drug-like Scaffolds. [Link]

-

PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid. [Link]

-

ResearchGate. Suzuki coupling of aryl halides and aryl boronic acids in H 2 O/EtOH using complex 4 under optimized reaction conditions under microwave irradiation a . [Link]

-

NIH National Library of Medicine. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. designer-drug.com [designer-drug.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis method of 2-bromo-5-methoxyphenol - Eureka | Patsnap [eureka.patsnap.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. mt.com [mt.com]

- 8. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 10. SPhos - Wikipedia [en.wikipedia.org]

- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 5-Methoxy-2-methylphenol

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 5-Methoxy-2-methylphenol (C₈H₁₀O₂), a key aromatic compound with applications in various chemical syntheses.[1] As a substituted phenol, its structural elucidation relies on the synergistic interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document serves as a comprehensive resource for researchers and drug development professionals, detailing not only the spectral data but also the underlying principles and experimental methodologies. By explaining the causality behind the observed spectral features, this guide aims to provide a robust framework for the unambiguous identification and characterization of 5-Methoxy-2-methylphenol and related molecules.

Introduction

5-Methoxy-2-methylphenol, also known as 3-methoxy-6-methylphenol, is an organic compound featuring a benzene ring substituted with hydroxyl, methoxy, and methyl groups.[1] The precise determination of its chemical structure is paramount for its application in research and industry. Spectroscopic techniques provide a non-destructive and highly informative approach to molecular characterization. This guide will systematically explore the ¹H NMR, ¹³C NMR, IR, and MS data, offering a holistic view of the molecule's structural attributes.

The overall workflow for the spectroscopic characterization of a compound like 5-Methoxy-2-methylphenol is a multi-faceted process, ensuring a high degree of confidence in the final structural assignment.

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[2]

Experimental Protocol: NMR Spectrum Acquisition

A standardized protocol ensures reproducibility and high-quality data.[3][4]

-

Sample Preparation : Dissolve approximately 10-20 mg of 5-Methoxy-2-methylphenol in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). The deuterium in the solvent is used by the spectrometer for field-frequency locking.[3] Ensure the sample is fully dissolved to avoid peak broadening.[3]

-

Transfer : Transfer the solution into a clean, high-precision 5 mm NMR tube. The liquid height should be approximately 4-5 cm.[3]

-

Instrument Setup : Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure correct positioning within the probe. Insert the sample into the NMR spectrometer.

-

Locking and Shimming : The instrument automatically locks onto the deuterium signal of the solvent. Shimming is then performed to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved peaks.

-

Acquisition : Acquire the ¹H NMR spectrum. A typical experiment involves a short radiofrequency pulse, followed by the acquisition of the free induction decay (FID). For ¹³C NMR, a greater number of scans are typically required due to the lower natural abundance of the ¹³C isotope.[5]

¹H NMR Spectroscopy: Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Caption: Structure of 5-Methoxy-2-methylphenol.[1]

Table 1: ¹H NMR Data for 5-Methoxy-2-methylphenol

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.7-6.9 | Multiplet | 3H | Ar-H |

| ~5.6 | Singlet (broad) | 1H | Ar-OH |

| 3.79 | Singlet | 3H | -OCH₃ |

| 2.23 | Singlet | 3H | Ar-CH₃ |

Interpretation:

-

Aromatic Protons (δ ~6.7-6.9 ppm): The signals in this region correspond to the three protons on the benzene ring. The overlapping nature of these signals (a multiplet) is expected due to the substitution pattern.

-

Phenolic Proton (δ ~5.6 ppm): The broad singlet is characteristic of a hydroxyl proton. Its chemical shift can vary depending on concentration and solvent due to hydrogen bonding.

-

Methoxy Protons (δ 3.79 ppm): The sharp singlet integrating to three protons is indicative of the methoxy group (-OCH₃). Its downfield shift is due to the deshielding effect of the adjacent oxygen atom.

-

Methyl Protons (δ 2.23 ppm): The singlet at a more upfield position corresponds to the three protons of the methyl group attached directly to the aromatic ring.

¹³C NMR Spectroscopy: Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Data for 5-Methoxy-2-methylphenol

| Chemical Shift (δ, ppm) | Assignment |

| 156.0 | C -OCH₃ |

| 145.8 | C -OH |

| 121.5 | Ar-C |

| 118.8 | Ar-C |

| 112.3 | Ar-C |

| 110.0 | Ar-C |

| 55.4 | -OC H₃ |

| 16.2 | Ar-C H₃ |

Interpretation:

-

Aromatic Carbons (δ 110.0-156.0 ppm): Six distinct signals are observed in the aromatic region, confirming the presence of six unique carbon atoms in the benzene ring. The carbons directly attached to the oxygen atoms (C-OCH₃ and C-OH) are the most downfield (deshielded) due to the strong electron-withdrawing effect of oxygen.

-

Methoxy Carbon (δ 55.4 ppm): This signal corresponds to the carbon of the methoxy group.

-

Methyl Carbon (δ 16.2 ppm): The most upfield signal is assigned to the methyl carbon attached to the ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6]

Experimental Protocol: FTIR Spectrum Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method.[7]

-

Background Scan : A background spectrum is recorded without any sample on the ATR crystal. This is necessary to subtract the absorbance from the atmosphere (e.g., CO₂, H₂O).[8]

-

Sample Application : A small amount of liquid 5-Methoxy-2-methylphenol is placed directly onto the ATR crystal, ensuring complete coverage.[8]

-

Spectrum Acquisition : The IR spectrum of the sample is recorded. The instrument's software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.[9]

-

Cleaning : The ATR crystal is thoroughly cleaned with an appropriate solvent (e.g., isopropanol) after the measurement.

IR Spectroscopy: Data and Interpretation

The IR spectrum of 5-Methoxy-2-methylphenol displays characteristic absorption bands that confirm its key functional groups.

Table 3: Key IR Absorption Bands for 5-Methoxy-2-methylphenol

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 3200-3600 | Strong, Broad | O-H Stretch | Phenolic -OH |

| 3000-3100 | Medium | C-H Stretch | Aromatic C-H |

| 2850-3000 | Medium | C-H Stretch | Aliphatic C-H (CH₃) |

| 1500-1600 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | C-O Stretch | Aryl-Alkyl Ether (asymmetric) |

| ~1040 | Medium | C-O Stretch | Aryl-Alkyl Ether (symmetric) |

Interpretation:

-

O-H Stretch (3200-3600 cm⁻¹): The most prominent feature is the broad, strong absorption band characteristic of the O-H stretching vibration of a phenol.[10][11] The broadness is a direct result of intermolecular hydrogen bonding.[10]

-

C-H Stretches (2850-3100 cm⁻¹): The spectrum shows absorptions for both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches from the methyl and methoxy groups (below 3000 cm⁻¹).[10]

-

C=C Aromatic Stretch (1500-1600 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bond stretching within the aromatic ring.[11]

-

C-O Stretch (~1250 and ~1040 cm⁻¹): The strong absorption around 1250 cm⁻¹ is due to the asymmetric C-O stretching of the aryl-alkyl ether (methoxy group), a key diagnostic feature for anisole-type compounds.[12] The symmetric stretch appears around 1040 cm⁻¹.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. Electron Ionization (EI) is a common technique for volatile organic compounds.[13][14]

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, often via a Gas Chromatograph (GC) for separation and purification.[14] The sample is vaporized in a high vacuum environment.

-

Ionization : In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[13][15] This causes an electron to be ejected from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).[16]

-

Fragmentation : The excess energy from the electron impact causes the molecular ion to break apart into smaller, charged fragments and neutral radicals. This fragmentation is highly reproducible.[17]

-

Analysis and Detection : The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion.

Mass Spectrometry: Data and Interpretation

The mass spectrum of 5-Methoxy-2-methylphenol shows a clear molecular ion peak and a characteristic fragmentation pattern. The molecular weight of C₈H₁₀O₂ is 138.16 g/mol .[18][19][20][21][22]

Table 4: Major Peaks in the EI Mass Spectrum of 5-Methoxy-2-methylphenol

| m/z | Relative Intensity (%) | Proposed Fragment |

| 138 | 92 | [M]⁺• (Molecular Ion) |

| 123 | 100 | [M - CH₃]⁺ |

| 95 | 22 | [M - CH₃ - CO]⁺ |

Interpretation:

-

Molecular Ion Peak (m/z 138): The peak at m/z 138 corresponds to the intact molecular ion [C₈H₁₀O₂]⁺•, which confirms the molecular weight of the compound.[18] Phenolic compounds often show a prominent molecular ion peak due to the stability of the aromatic ring.[23]

-

Base Peak (m/z 123): The most abundant ion (base peak) is observed at m/z 123. This corresponds to the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion. This is a very common and favorable fragmentation for methoxy-substituted aromatic compounds, as the resulting ion is resonance-stabilized.

-

Fragment Ion (m/z 95): A significant peak at m/z 95 results from the subsequent loss of carbon monoxide (CO, 28 Da) from the [M - CH₃]⁺ fragment. The loss of CO is a characteristic fragmentation pathway for phenols.[23]

Caption: Proposed MS fragmentation pathway.

Integrated Spectroscopic Analysis

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For 5-Methoxy-2-methylphenol:

-

MS establishes the molecular formula (C₈H₁₀O₂) with a molecular weight of 138 Da.

-

IR confirms the presence of key functional groups: a hydroxyl (-OH), an ether (-O-), an aromatic ring, and aliphatic C-H bonds.

-

¹³C NMR shows eight distinct carbon signals, consistent with the proposed structure.

-

¹H NMR confirms the presence and environment of the different types of protons (aromatic, hydroxyl, methoxy, and methyl) and their relative numbers.

Together, these techniques provide a self-validating and unambiguous confirmation of the structure of 5-Methoxy-2-methylphenol, leaving no room for alternative isomers. The combined data corroborates the specific substitution pattern on the aromatic ring, fulfilling the requirements for rigorous chemical characterization.

References

- Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol.

-

UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

-

Innovatech Labs. (2022). How Does FTIR Analysis Work?. Retrieved from [Link]

-

ECHIMICA. (2020). Mass Spectroscopy Lecture 5: Fragmentation of Phenol. YouTube. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). NMR Spectrum Acquisition. Retrieved from [Link]

-

University of California, Los Angeles, Department of Chemistry. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Prakash Creations. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. Retrieved from [Link]

-

Slideshare. (n.d.). Msc alcohols, phenols, ethers. Retrieved from [Link]

-

University of Houston. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol.

-

LibreTexts Chemistry. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Phenols and Enols. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

ResearchGate. (n.d.). Temperature-dependent FTIR spectra of phenol (left) and anisole (right). Retrieved from [Link]

-

Slideshare. (n.d.). ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. Retrieved from [Link]

-

Oklahoma Academy of Science. (n.d.). Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. Retrieved from [Link]

-

Chegg. (2020). 2-methyoxy-6-((p-tolymino)methyl)phenol) is the answer. Prove it.. Retrieved from [Link]

-

Bartleby. (n.d.). IR Spectrum Of Anisole. Retrieved from [Link]

-

LCGC International. (2019). Electron Ionization in GC–MS. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The acquisition of multidimensional NMR spectra within a single scan. Retrieved from [Link]

-

UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

-

Shimadzu. (n.d.). Ionization Modes: EI. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methoxy-5-methylphenol. PubChem. Retrieved from [Link]

-

Bruker. (n.d.). NMRHANDS-ON PROTOCOLS –ACQUISITION. Retrieved from [Link]

-

University of Leicester. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Methoxy-5-methylphenol. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Methoxy-5-methylphenol Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Methoxy-5-methylphenol Notes. NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 1000 MHz, H2O, predicted) (HMDB0035770). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032136). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Methoxy-2-methylphenol. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Methoxy-5-methylphenol IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Quora. (2019). What is the NMR peak for methylphenol?. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Methoxy-5-methylphenol (CAS 1195-09-1). Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). What is the proton NMR spectrum of p-methoxyphenol?. Retrieved from [Link]

Sources

- 1. 5-Methoxy-2-methylphenol | C8H10O2 | CID 10953582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 5. The acquisition of multidimensional NMR spectra within a single scan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 9. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 10. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. IR Spectrum Of Anisole | bartleby [bartleby.com]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 14. Electron ionization - Wikipedia [en.wikipedia.org]

- 15. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 18. 2-Methoxy-5-methylphenol | C8H10O2 | CID 14519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 2-Methoxy-5-methylphenol [webbook.nist.gov]

- 20. 2-Methoxy-5-methylphenol [webbook.nist.gov]

- 21. 2-Methoxy-5-methylphenol [webbook.nist.gov]

- 22. 2-Methoxy-5-methylphenol [webbook.nist.gov]

- 23. whitman.edu [whitman.edu]

A Comprehensive Technical Guide to 5-Methoxy-2-methylphenol for Advanced Research

For Immediate Release: A Senior Application Scientist's In-depth Guide

This document provides a detailed technical overview of 5-Methoxy-2-methylphenol (CAS No. 20734-74-1), a substituted phenol of interest to researchers and professionals in drug development and chemical synthesis. This guide delineates its chemical identity, structural characteristics, and critical safety protocols, offering a foundational resource for its application in a laboratory setting.

Section 1: Chemical Identity and Molecular Structure

5-Methoxy-2-methylphenol is an aromatic organic compound featuring both a hydroxyl and a methoxy group attached to a toluene backbone. Understanding its precise identity is crucial for experimental design and interpretation.

Nomenclature and Identification

The compound is identified by several synonyms, reflecting different systematic naming conventions. Its unique CAS Registry Number is the most reliable identifier.

A comprehensive list of synonyms and identifiers is provided in the table below for cross-referencing purposes.

Table 1: Synonyms and Identifiers for 5-Methoxy-2-methylphenol

| Identifier Type | Value |

| CAS Number | 20734-74-1 |

| IUPAC Name | 5-methoxy-2-methylphenol |

| Other Synonyms | Phenol, 5-methoxy-2-methyl-[1] |

| o-Cresol, 5-methoxy-[1] | |

| 3-Methoxy-6-methylphenol[1] | |

| 2-Hydroxy-4-methoxy-1-methylbenzene[1] | |

| InChI | InChI=1S/C8H10O2/c1-6-3-4-7(10-2)5-8(6)9/h3-5,9H,1-2H3[1][2] |

| InChIKey | QXIOWYFFTWXSHE-UHFFFAOYSA-N[1][2] |

| SMILES | CC1=C(C=C(C=C1)OC)O[1][2] |

| EC Number | 959-899-1[1] |

| FDA UNII | GF9UJ4G65C[1] |

Structural Representation

The molecular structure dictates the compound's chemical reactivity and physical properties. The arrangement of the methyl, hydroxyl, and methoxy groups on the benzene ring influences its electronic and steric characteristics.

Caption: Molecular Structure of 5-Methoxy-2-methylphenol

Section 2: Physicochemical Properties

While extensive experimental data for 5-Methoxy-2-methylphenol is not as widely published as for its isomers, computational and predicted properties provide valuable insights for handling and experimental planning.

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 138.16 g/mol | PubChem[1] |

| XLogP3 | 2.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 138.068079557 Da | PubChem[1] |

| Topological Polar Surface Area | 29.5 Ų | PubChem[1] |

Note: These properties are computationally derived and should be used as estimates.

Section 3: Applications in Research and Development

Substituted phenols are a critical class of intermediates in organic synthesis. While specific, large-scale applications for 5-Methoxy-2-methylphenol are not broadly documented, its structural motifs are present in various biologically active molecules. Its isomeric counterpart, 2-Methoxy-5-methylphenol (Isocreosol), is noted for its use as an intermediate for pharmaceuticals.[3][4] This suggests that 5-Methoxy-2-methylphenol holds potential as a building block in medicinal chemistry and materials science.

Potential research applications include:

-

Scaffold for Drug Discovery : The phenol and methoxy groups offer reactive sites for derivatization, enabling the synthesis of libraries of compounds for screening against biological targets. The overall structure can serve as a fragment for fragment-based drug design.

-

Synthesis of Complex Molecules : It can act as a precursor for more complex molecular architectures, including natural product analogs and novel therapeutic agents.

-

Antioxidant Research : Phenolic compounds are well-known for their antioxidant properties. Research could explore the radical-scavenging capabilities of 5-Methoxy-2-methylphenol and its derivatives.

Section 4: Safety, Handling, and Hazard Management

Adherence to strict safety protocols is mandatory when handling 5-Methoxy-2-methylphenol. The compound is classified as hazardous under the Globally Harmonized System (GHS).

GHS Hazard Classification

-

Acute Toxicity, Oral (Category 4) : H302 - Harmful if swallowed.[1]

-

Skin Corrosion/Irritation (Category 2) : H315 - Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation (Category 2A) : H319 - Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity, Single Exposure (Category 3) : H335 - May cause respiratory irritation.[1]

Table 3: GHS Hazard Information

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute toxicity, oral | 4 | GHS07 | Warning | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | GHS07 | Warning | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | GHS07 | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | GHS07 | Warning | H335: May cause respiratory irritation |

Recommended Handling and Personal Protective Equipment (PPE)

A systematic approach to safety is essential to minimize exposure and risk. The following workflow outlines the necessary precautions.

Caption: Recommended Safety Workflow for Handling 5-Methoxy-2-methylphenol

First-Aid Measures

-

In case of skin contact : Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[5]

-

In case of eye contact : Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes. Seek medical attention.[5]

-

If inhaled : Move the person into fresh air. If not breathing, give artificial respiration. If symptoms occur, seek medical attention.[5]

-

If swallowed : Call a poison control center or doctor immediately if you feel unwell.[5]

Always consult the material's specific Safety Data Sheet (SDS) before use for complete and detailed safety information.

Section 5: Conclusion

5-Methoxy-2-methylphenol is a valuable chemical intermediate with significant potential for application in drug discovery and chemical synthesis. Its well-defined structure and reactive functional groups make it an attractive starting material for creating novel molecules. A thorough understanding of its chemical identity, coupled with stringent adherence to safety and handling protocols, is paramount for its effective and safe utilization in a research and development environment.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10953582, 5-Methoxy-2-methylphenol. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 5-methyl guaiacol, 1195-09-1. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Methoxy-5-methylphenol. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14519, 2-Methoxy-5-methylphenol. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 5-METHOXY-2-METHYLPHENOL. Retrieved from [Link]

-

Metasci. (n.d.). Safety Data Sheet 2-Methoxy-5-methylphenol. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2-Methoxy-5-methylphenol. Retrieved from [Link]

-

Mol-Instincts. (2025). 2-methoxy-5-methylphenol. Retrieved from [Link]

-

Chemdad. (n.d.). 2-METHOXY-5-METHYLPHENOL. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2-Methoxy-5-methylphenol. Retrieved from [Link]

Sources

5-Methoxy-2-methylphenol: A Versatile Phenolic Building Block for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-2-methylphenol is a multifunctional aromatic compound whose unique substitution pattern offers a powerful platform for complex molecule synthesis. Possessing hydroxyl, methoxy, and methyl groups, this reagent provides multiple, distinct reaction sites that can be selectively addressed to achieve sophisticated molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, core reactivity principles, and detailed protocols for key synthetic transformations. By exploring its utility in electrophilic substitution, O-alkylation, and demethylation reactions, this document serves as a comprehensive resource for chemists leveraging this versatile building block in pharmaceutical, agrochemical, and materials science research.

Introduction: The Strategic Advantage of 5-Methoxy-2-methylphenol

In the field of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of target molecules. 5-Methoxy-2-methylphenol, a substituted cresol, emerges as a valuable intermediate due to the orthogonal reactivity of its functional groups. The electron-donating nature of the hydroxyl and methoxy substituents strongly activates the aromatic ring towards electrophilic substitution, while their steric and electronic influences provide a high degree of regiochemical control.

The phenolic hydroxyl group serves as a handle for etherification, esterification, and as a directing group. The methoxy group, while also activating, can be selectively cleaved to reveal a second hydroxyl group, opening pathways to catechol derivatives. This interplay of functionalities makes 5-Methoxy-2-methylphenol a strategically important precursor for a wide range of chemical entities.[1][2][3]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a building block's physical and chemical properties is essential for experimental design and execution. The key properties of 5-Methoxy-2-methylphenol are summarized below.

| Property | Value | Source |

| IUPAC Name | 5-methoxy-2-methylphenol | PubChem[4] |

| Synonyms | o-Cresol, 5-methoxy-; 3-Methoxy-6-methylphenol | PubChem[4] |

| CAS Number | 20734-74-1 | PubChem[4] |

| Molecular Formula | C₈H₁₀O₂ | PubChem[4] |

| Molecular Weight | 138.16 g/mol | PubChem[4] |

| Appearance | White to Off-White Solid/Crystalline | Fisher Scientific[5] |

| Melting Point | 35 - 39 °C | Fisher Scientific[5] |

| Boiling Point | 115 - 117 °C @ 20 mmHg | Fisher Scientific[5] |

| Solubility | Slightly soluble in water; Soluble in chloroform, methanol | ChemicalBook, Guidechem[6][7][8] |

| pKa | 10.08 ± 0.10 (Predicted) | ChemicalBook[6][8] |

Spectroscopic data is critical for reaction monitoring and product characterization. The structural identifiers for 5-Methoxy-2-methylphenol are as follows:

-

SMILES: CC1=C(C=C(C=C1)OC)O[4]

-

InChI: InChI=1S/C8H10O2/c1-6-3-4-7(10-2)5-8(6)9/h3-5,9H,1-2H3[4]

-

InChIKey: QXIOWYFFTWXSHE-UHFFFAOYSA-N[4]

Core Reactivity and Mechanistic Considerations

The synthetic utility of 5-Methoxy-2-methylphenol is governed by the electronic effects of its substituents.

-

Hydroxyl (-OH) Group: A powerful activating, ortho-, para-directing group. It significantly increases the electron density of the aromatic ring, particularly at the C4 and C6 positions. It is also a nucleophilic site for alkylation and acylation after deprotonation.

-

Methoxy (-OCH₃) Group: Also an activating, ortho-, para-directing group. It reinforces the activation provided by the hydroxyl group. It is relatively stable but can be cleaved under harsh conditions (e.g., using strong Lewis acids like BBr₃) to form a hydroxyl group.[9]

-

Methyl (-CH₃) Group: A weakly activating, ortho-, para-directing group through hyperconjugation.

The combined influence of these groups makes the C4 and C6 positions the most electron-rich and thus the primary sites for electrophilic aromatic substitution . The C6 position is ortho to the strong directing hydroxyl group, while the C4 position is para to the hydroxyl group and ortho to the methoxy group, making both highly susceptible to attack.

Caption: Predicted sites of electrophilic attack on 5-Methoxy-2-methylphenol.

Key Synthetic Transformations and Protocols

The following sections provide detailed methodologies for common and powerful transformations using 5-Methoxy-2-methylphenol as a precursor.

Electrophilic Aromatic Bromination

Introducing a bromine atom onto the aromatic ring is a crucial step for enabling subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira).[2] Given the activating nature of the substituents, this reaction proceeds readily.

Causality: N-Bromosuccinimide (NBS) is chosen as a mild and selective brominating agent, reducing the risk of over-bromination that can occur with liquid bromine. Acetonitrile is a suitable polar aprotic solvent. The reaction is typically performed at room temperature due to the high reactivity of the phenol ring.

Protocol: Synthesis of 4-Bromo-5-methoxy-2-methylphenol

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Methoxy-2-methylphenol (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M).

-

Reagent Addition: To the stirring solution, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Caption: Experimental workflow for the bromination of 5-Methoxy-2-methylphenol.

O-Alkylation via Williamson Ether Synthesis

The phenolic hydroxyl is readily deprotonated and alkylated, providing a straightforward method to introduce a variety of side chains or protecting groups.

Causality: A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the acidic phenol. A more powerful base like sodium hydride (NaH) can be used for less reactive alkylating agents. Acetone or DMF are common solvents that facilitate this Sₙ2 reaction. Benzyl bromide is used here as a representative electrophile.

Protocol: Synthesis of 1-(Benzyloxy)-5-methoxy-2-methylbenzene

-

Setup: To a solution of 5-Methoxy-2-methylphenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃) (2.0 eq).

-

Reagent Addition: Add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.

-

Reaction: Heat the mixture to reflux and stir for 6-12 hours, monitoring by TLC.

-

Workup: After cooling to room temperature, filter off the solid K₂CO₃ and wash with acetone. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate, wash with water and then brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography if necessary.

O-Demethylation to a Catechol Derivative

Cleavage of the aryl methoxy ether reveals a second hydroxyl group, transforming the building block into a hydroquinone or catechol derivative, which are valuable in their own right.

Causality: Boron tribromide (BBr₃) is a potent Lewis acid that selectively coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond. The reaction is typically performed at low temperatures to control its high reactivity. Dichloromethane (DCM) is an inert solvent suitable for this transformation.[9]

Protocol: Synthesis of 2-Methylbenzene-1,4-diol

-

Setup: Dissolve 5-Methoxy-2-methylphenol (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.

-

Reagent Addition: Add a solution of boron tribromide (BBr₃) (1.2 eq) in DCM dropwise via a syringe, keeping the internal temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC.

-

Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.

-

Workup: Separate the layers and extract the aqueous layer with DCM (3x).

-

Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be further purified by recrystallization or chromatography.

Applications in Complex Molecule Synthesis

The functional group tolerance and predictable reactivity of 5-Methoxy-2-methylphenol and its isomers make them valuable intermediates in various sectors.

-

Pharmaceuticals: Substituted phenols are core structures in many active pharmaceutical ingredients (APIs). This building block can serve as a precursor for anti-inflammatory agents, analgesics, and other therapeutic compounds.[3][10]

-

Agrochemicals: Derivatives are employed in the synthesis of crop protection agents.[1][10]

-

Antioxidants & Preservatives: The phenolic structure imparts antioxidant properties, making its derivatives useful in cosmetics, personal care products, and material science.[3][7][10]

Safety and Handling

As a hazardous chemical, proper safety precautions are mandatory when handling 5-Methoxy-2-methylphenol and its derivatives.

-

Hazard Classification: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4][11] May cause respiratory irritation.[4][11]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, a lab coat, and safety glasses with side shields or goggles.[5][12]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[13] Avoid creating dust. Wash hands thoroughly after handling.[5][13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[5][13]

-

First Aid:

Conclusion

5-Methoxy-2-methylphenol is a highly effective and versatile building block in modern organic synthesis. Its well-defined regiochemical reactivity allows for the controlled introduction of new functional groups through a variety of classic and contemporary chemical transformations. The ability to selectively modify the hydroxyl group, the methoxy group, or the aromatic ring provides chemists with a reliable and powerful tool for constructing complex molecular targets. A firm grasp of its properties, reactivity, and handling requirements enables researchers to fully exploit its synthetic potential, accelerating innovation in drug discovery and materials science.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10953582, 5-Methoxy-2-methylphenol. Retrieved from [Link]

-

National Institute of Standards and Technology (n.d.). 2-Methoxy-5-methylphenol. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14519, 2-Methoxy-5-methylphenol. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Bromo-2-methoxyphenol: A Versatile Building Block for Organic Synthesis. Retrieved from [Link]

-

Metascience (n.d.). Safety Data Sheet 2-Methoxy-5-methylphenol. Retrieved from [Link]

-

National Institute of Standards and Technology (n.d.). 2-Methoxy-5-methylphenol Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

The Good Scents Company (n.d.). 5-methyl guaiacol, 1195-09-1. Retrieved from [Link]

-

MDPI (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd (n.d.). 2-METHOXY-5-METHYLPHENOL. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research (2011). PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. Retrieved from [Link]

-

Indian Journal of Chemistry (2002). An expeditious synthesis of syringaldehyde from para-cresol. Retrieved from [Link]

-

ResearchGate (2020). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 5-Methoxy-2-methylphenol | C8H10O2 | CID 10953582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. 2-METHOXY-5-METHYLPHENOL CAS#: 1195-09-1 [m.chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. 2-METHOXY-5-METHYLPHENOL Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. mdpi.com [mdpi.com]

- 10. chemimpex.com [chemimpex.com]

- 11. 2-Methoxy-5-methylphenol | C8H10O2 | CID 14519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. sds.metasci.ca [sds.metasci.ca]

- 13. benchchem.com [benchchem.com]

Introduction to Methoxyphenols: Fundamental Aromatic Building Blocks

An In-depth Technical Guide to the Natural Sources and Occurrence of Methoxyphenols

Methoxyphenols are a class of naturally occurring organic compounds characterized by a phenol ring substituted with at least one methoxy group (-OCH₃). The two simplest and most fundamental structures in this family are guaiacol (2-methoxyphenol) and syringol (2,6-dimethoxyphenol).[1][2][3] These compounds are not mere chemical curiosities; they are integral to the structure of the biosphere and play significant roles in the flavor and aroma profiles of many foods, the chemical composition of our atmosphere, and as precursors for valuable industrial chemicals.[2][4][5]

Their widespread presence is primarily due to their origin as monomeric units of lignin, one of the most abundant biopolymers on Earth, second only to cellulose.[1][6] Lignin provides structural rigidity to the cell walls of plants and is composed of a complex network of phenylpropanoid units.[6][7] The thermal or microbial degradation of this polymer releases a diverse array of methoxyphenolic compounds into the environment, food chain, and atmosphere. This guide provides a technical overview of the biosynthesis, natural distribution, and environmental occurrence of these versatile molecules.

The Genesis of Methoxyphenols: Biosynthesis Pathways

The origin of nearly all naturally occurring methoxyphenols can be traced back to the phenylpropanoid pathway in plants, which is responsible for synthesizing the monolignol precursors of lignin.

Lignin: The Polymeric Reservoir

Lignin is primarily constructed from three monolignols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. These monolignols give rise to H (p-hydroxyphenyl), G (guaiacyl), and S (syringyl) lignin units, respectively.

-

Guaiacyl (G) lignin , derived from coniferyl alcohol, is the primary source of guaiacol and its derivatives.[2] It is the predominant lignin type in softwoods (gymnosperms).[2][3]

-

Syringyl (S) lignin , derived from sinapyl alcohol, is the precursor to syringol and its derivatives.[2][3] S-lignin, along with G-lignin, is characteristic of hardwoods (angiosperms).[3]

The ratio of S to G units in a plant's lignin determines the relative amounts of syringol and guaiacol derivatives that are released upon its decomposition.[3]

The Phenylpropanoid Pathway to Monolignols

The core biosynthetic route begins with the amino acid L-phenylalanine. A series of enzymatic steps, including deamination, hydroxylation, and methylation, converts phenylalanine into the key monolignols. The O-methylation steps are particularly critical, as they are responsible for introducing the methoxy groups that define these compounds.

Caption: Simplified Phenylpropanoid Pathway to Monolignols.

Enzymatic Formation of Volatile Methoxyphenols

While lignin is a polymer, many well-known methoxyphenols like eugenol and isoeugenol are volatile monomers.[8] These are not typically liberated from the lignin polymer but are synthesized via specialized branches of the phenylpropanoid pathway. For instance, eugenol biosynthesis involves the reduction of an ester of coniferyl alcohol (coniferyl acetate) by an enzyme known as eugenol synthase, utilizing NADPH as a cofactor.[8][9][10] A homologous enzyme in other plants, such as Petunia, can catalyze the formation of the isomer isoeugenol from the same precursor.[8]

Caption: Enzymatic conversion of a coniferyl alcohol derivative to eugenol.

Microbial Production

Microorganisms play a crucial role in the formation of methoxyphenols through the degradation of complex organic matter.[1] Fungi, in particular, are adept at biodegrading wood and lignin, releasing low molecular weight phenolic compounds.[1] Certain bacteria and yeasts can transform abundant phenolic acids, such as ferulic acid, into guaiacol through a series of decarboxylation and transformation steps.[1] For example, yeasts like Rhodotorula rubra can convert ferulic acid into 4-vinylguaiacol, which is subsequently transformed into guaiacol.[1]

Widespread Occurrence of Methoxyphenols

Methoxyphenols are ubiquitous in the natural world, from the structural components of plants to the flavor of food and the composition of atmospheric aerosols.

Plant Kingdom

The primary reservoir of methoxyphenols is the plant kingdom, owing to the universal presence of lignin.

-

Wood, Bark, and Resins: High concentrations are found in the wood and bark of trees like pine, spruce, willow, and beech.[1][11] Guaiacum resin was one of the first sources from which guaiacol was isolated.[12]

-

Essential Oils: Many plants concentrate specific methoxyphenols in their essential oils, where they serve as defense compounds or pollinator attractants.[8] Eugenol is a classic example, constituting 80-90% of clove oil and also found in nutmeg, cinnamon, basil, and bay leaf.[9] Acetyleugenol is another related compound found in cloves.[13]

-

Other Sources: They are also found in the essential oils of celery seeds, tobacco leaves, and orange leaves.[2][12][14]

Food and Beverages

The characteristic flavors of many processed foods and beverages are defined by their methoxyphenol content.

-

Smoked Products: Guaiacol and syringol are the principal compounds responsible for the smoky aroma and flavor of smoked foods like meats and cheeses.[4][7][15] They are generated by the pyrolysis (thermal decomposition) of wood lignin during the smoking process.[3][7]

-

Roasted and Aged Products: The roasting of coffee beans and the aging of whiskey in wooden barrels generate guaiacol, contributing significantly to their complex aroma profiles.[2][4][14]

-

Spices and Flavorings: Eugenol is a well-known spice component.[9] Vanillin, a methoxyphenol aldehyde, is the primary component of vanilla extract and is one of the world's most popular flavorings.[2][16] Guaiacol itself is a crucial precursor for the industrial synthesis of nature-identical vanillin.[2][4][11]

| Methoxyphenol | Key Natural Sources & Occurrences |

| Guaiacol | Wood smoke, roasted coffee, whiskey, guaiacum resin, pine root oil.[2][14] |

| Syringol | Wood smoke (especially from hardwoods), pyrolysis of lignin.[3][7] |

| Eugenol | Clove oil (80-90%), nutmeg, cinnamon, basil, bay leaf.[9] |

| Isoeugenol | Ylang-ylang, wood smoke, liquid smoke.[15] |

| Vanillin | Vanilla beans, wood lignin derivative.[2][16] |

| Capsaicin | Chili peppers (structurally a vanillylamine, a methoxyphenol derivative).[16] |

Table 1: Prominent methoxyphenols and their significant natural sources.

Environmental Presence

Beyond plants and food, methoxyphenols are important components of the wider environment.

-

Atmospheric Tracers: The combustion of biomass, particularly wood, releases large quantities of guaiacol, syringol, and their derivatives into the atmosphere.[5][17] Because these compounds are uniquely derived from lignin pyrolysis, they serve as reliable chemical markers for quantifying the contribution of wood smoke to ambient atmospheric fine particulate matter (PM₂.₅).[17][18][19][20] Atmospheric concentrations can range from less than 0.1 to over 800 ng/m³ depending on the level of wood smoke pollution.[17][18][19]

-

Soil and Water: As plant matter decomposes, methoxyphenols are released into soil and water systems, becoming part of humic substances.[1] They have been detected in surface waters even in areas without direct anthropogenic contamination.[1]

Methodologies for Analysis: A Validated Protocol

The reliable quantification of methoxyphenols, particularly at trace levels in complex environmental samples, presents an analytical challenge due to their polar and semi-volatile nature.[17][19] Gas Chromatography coupled with Mass Spectrometry (GC/MS) is the method of choice.

Experimental Protocol: GC/MS Analysis of Methoxyphenols in Air Particulate Matter

This protocol is a self-validating system, incorporating isotopically labeled internal standards to correct for matrix effects and variations in extraction efficiency and instrument response.

1. Sample Collection:

-

Collect ambient fine particulate matter (PM₂.₅) on a Teflon or quartz fiber filter using a low-volume air sampler. Record the total volume of air sampled.

2. Internal Standard Spiking:

-

Prior to extraction, spike the filter sample with a known amount of a deuterated methoxyphenol standard solution (e.g., d₃-guaiacol, d₆-syringol). This is a critical step for accurate quantification.

3. Extraction:

-

Extract the filter via sonication in an appropriate organic solvent, such as dichloromethane or methanol.

-

Repeat the extraction process three times, combining the solvent extracts.

-

Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

4. (Optional) Derivatization:

-

To improve chromatographic performance and sensitivity, the polar hydroxyl group can be derivatized. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form more volatile trimethylsilyl (TMS) ethers.

5. GC/MS Analysis:

-

Instrument: Gas Chromatograph with a Mass Spectrometric detector.

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Injection: 1-2 µL of the final extract is injected in splitless mode.

-

Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for each target methoxyphenol and its corresponding deuterated internal standard. This enhances sensitivity and selectivity.[18]

6. Quantification:

-

Generate a calibration curve using authentic standards of each methoxyphenol, also spiked with the internal standard.

-

Calculate the concentration of each analyte in the sample by comparing its peak area relative to the internal standard against the calibration curve. The final concentration in air (ng/m³) is calculated based on the amount detected on the filter and the total volume of air sampled.

Caption: Workflow for the analysis of methoxyphenols in atmospheric samples.

Conclusion

Methoxyphenols are a structurally simple yet biologically and environmentally profound class of molecules. Originating from lignin, the structural backbone of terrestrial plants, their journey extends from the cellular level to global atmospheric chemistry. They are the essence of the smoky flavor in our food, the fragrant notes in essential oils, and critical tracers for understanding air pollution from biomass burning. For researchers in natural products, food science, and environmental health, a deep understanding of the sources and occurrence of methoxyphenols is fundamental to leveraging their properties and monitoring their impact.

References

-

Michałowicz, J., & Duda, W. (2008). The Natural and Anthropogenic Processes Responsible for the Presence of Methoxyphenols in Ecosystems and Human Surrounding. Środkowo-Pomorskie Towarzystwo Naukowe Ochrony Środowiska, 10, 143-156. 1

-

Orlo, E., Russo, C., Nugnes, R., Lavorgna, M., & Isidori, M. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1807. [Link]

-

Orlo, E., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. ResearchGate. [Link]

-

Wikipedia. (n.d.). Eugenol. [Link]

-

Wikipedia. (n.d.). Guaiacol. [Link]

-

National Center for Biotechnology Information. (n.d.). Guaiacol. PubChem Compound Database. [Link]

-

Simpson, C. D., et al. (2005). Determination of methoxyphenols in ambient atmospheric particulate matter: tracers for wood combustion. Environmental Science & Technology, 39(2), 631-637. [Link]

-